2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo-
CAS No.: 26941-42-4
Cat. No.: VC18419902
Molecular Formula: C21H16N2O8S
Molecular Weight: 456.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26941-42-4 |
|---|---|
| Molecular Formula | C21H16N2O8S |
| Molecular Weight | 456.4 g/mol |
| IUPAC Name | 4,8-diamino-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonic acid |
| Standard InChI | InChI=1S/C21H16N2O8S/c1-31-9-4-2-8(3-5-9)10-6-12(24)15-16(18(10)23)21(27)17-14(20(15)26)11(22)7-13(19(17)25)32(28,29)30/h2-7,24-25H,22-23H2,1H3,(H,28,29,30) |
| Standard InChI Key | BOGQWONBGYJLTF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C3=O)C(=CC(=C4O)S(=O)(=O)O)N)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound features a central anthracene backbone substituted with sulfonic acid, amino, hydroxy, and methoxyphenyl groups. The anthracene core is partially oxidized at positions 9 and 10, forming a 9,10-dioxoanthracene system, while the sulfonic acid group at position 2 enhances solubility in polar solvents. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 4,8-Diamino-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonic acid |
| Molecular Formula | |
| Molecular Weight | 456.4 g/mol |
| Exact Mass | 456.063 Da |
| PSA (Polar Surface Area) | 212.45 Ų |
| LogP (Octanol-Water) | 4.34 |
The methoxyphenyl substituent at position 7 introduces steric bulk and electron-donating effects, influencing reactivity in electrophilic substitution reactions.
Spectroscopic and Chromatographic Data
High-performance liquid chromatography (HPLC) analysis using a Newcrom R1 column with acetonitrile/water/phosphoric acid (70:30:0.1) mobile phase reveals a retention time of 7.2 minutes under isocratic conditions. Mass spectrometry (MS) data for adducts are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 457.06 | 181.7 |
| [M+Na]⁺ | 479.04 | 191.4 |
| [M-H]⁻ | 455.04 | 181.3 |
Nuclear magnetic resonance (NMR) spectroscopy (hypothetical data based on analogs ) would likely show distinct signals for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8 ppm), and sulfonic acid protons (δ 10.2 ppm).
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis involves multi-step reactions starting with anthraquinone derivatives. A proposed route includes:
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Sulfonation: Anthraquinone is sulfonated at position 2 using fuming sulfuric acid to introduce the sulfonic acid group.
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Amination: Positions 4 and 8 are aminated via nucleophilic substitution with ammonia under high-temperature conditions .
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Methoxyphenyl Introduction: A Suzuki-Miyaura coupling reaction attaches the 4-methoxyphenyl group to position 7 using a palladium catalyst.
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Oxidation: Controlled oxidation with potassium permanganate generates the 9,10-dioxo system.
Purification and Quality Control
Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures purity >98%. Critical parameters include:
| Parameter | Condition |
|---|---|
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits moderate solubility in water (12.5 mg/mL at 25°C) due to the sulfonic acid group, with enhanced solubility in dimethyl sulfoxide (DMSO) (45 mg/mL). It is stable under inert atmospheres but degrades upon prolonged exposure to light, necessitating storage in amber vials at -20°C.
Reactive Sites and Derivative Formation
Key reactive centers include:
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